molecular formula C11H9ClO B8404309 Cinnamylidene acetyl chloride CAS No. 40926-86-1

Cinnamylidene acetyl chloride

Cat. No.: B8404309
CAS No.: 40926-86-1
M. Wt: 192.64 g/mol
InChI Key: VBSYMODXUFYOLA-KBXRYBNXSA-N
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Description

Cinnamylidene acetyl chloride is a useful research compound. Its molecular formula is C11H9ClO and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

40926-86-1

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienoyl chloride

InChI

InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+

InChI Key

VBSYMODXUFYOLA-KBXRYBNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.7 g of cinnamylideneacetic acid was added to 100 ml of benzene and then an excessive amount of thionyl chloride (1.2 molar equivalent to cinnamylideneacetic acid) was added dropwise to the mixture while heating to 70°-90° C and stirring the mixture to form a cinnamylideneacetic acid chloride. By distilling off the solvent from the reaction product, yellow crystals having a melting point of about 60° C were obtained. The crystals were dissolved in 20 ml of methyl ethyl ketone and then 8 g of hydroxyethyl methacrylate was added slowly to the solution with stirring under ice-cooling. After further stirring under ice-cooling for about 20 minutes, 50 ml of pyridine was added slowly to the mixture as a hydrogen chloride accepting agent to conduct esterification. When the reaction product was treated with diluted (5%) hydrochloride acid, crystals were formed, which were recovered and recrystallized from hexane to provide crystals of a monomer having a melting point of 51°-52.5° C with a yield of 94%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cinnamylideneacetic acid chloride
Yield
94%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Cl)C=CC=Cc1ccccc1

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